(2-Thienylmethyl)hydrazine

Vue d'ensemble

Description

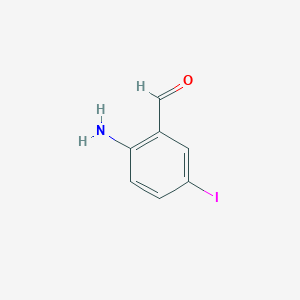

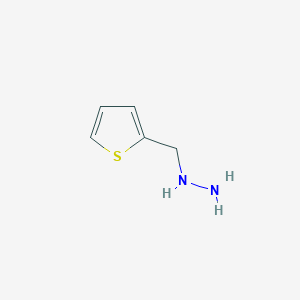

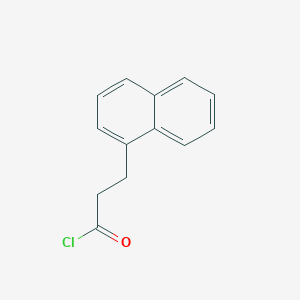

(2-Thienylmethyl)hydrazine is a chemical compound with the empirical formula C5H9ClN2S and a molecular weight of 164.66 .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as (2-Thienylmethyl)hydrazine, involves various strategies. One approach involves the oxidative homocoupling of benzophenone imine, an ammonia surrogate. The resulting benzophenone azine undergoes hydrolysis to yield hydrazine and benzophenone . Another method involves the reaction of suitable hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis

The molecular structure of (2-Thienylmethyl)hydrazine is represented by the SMILES stringCl.NNCc1cccs1 . The InChI key is TUFPVASCCKZMIE-UHFFFAOYSA-N . Chemical Reactions Analysis

Hydrazine and its derivatives, including (2-Thienylmethyl)hydrazine, are involved in various chemical reactions. For instance, hydrazine can be determined using different types of chromatography . Additionally, hydrazine derivatives can be prepared via direct oxidative coupling of ammonia .Physical And Chemical Properties Analysis

(2-Thienylmethyl)hydrazine is a solid compound . Its molecular weight is 164.66 .Applications De Recherche Scientifique

Fluorescent Sensors for Detection in Environmental and Biological Systems

- Hydrazine compounds are essential in developing fluorescent sensors for detecting toxic substances in environmental and biological systems. This application is crucial due to the toxic nature and widespread use of hydrazine in industries, which causes significant environmental pollution and poses health risks. The development of these sensors emphasizes designing both reaction-based and material-based sensors for sensitively and selectively detecting hydrazine in various contexts (Zhang et al., 2020).

Detection in Live Cells

- Advances in ratiometric fluorescence probes have enabled rapid, sensitive, and visually discernible detection of hydrazine in live cells. This capability is significant in medical and biological research, where monitoring hydrazine levels is crucial for understanding its impact on cellular processes (Fan et al., 2012).

In Vivo and In Vitro Bioimaging

- The development of near-infrared (NIR) fluorescence probes for hydrazine has facilitated bioimaging applications. These probes enable the visualization of hydrazine in live organisms and tissues such as the liver, lung, kidney, heart, and spleen, enhancing our understanding of its distribution and effects in biological systems (Zhang et al., 2015).

Antimicrobial and Antiviral Evaluation

- Hydrazine derivatives, such as thienopyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and antiviral activities. This research contributes to developing new therapeutic agents and understanding the bioactive properties of hydrazine-related compounds (El-Sherbeny et al., 1995).

Reduction of Graphene Oxide

- Hydrazine is used in the chemical reduction of graphene oxide, a process crucial in material science and nanotechnology. Understanding the reductive capability of hydrazine in this context is essential for developing advanced materials and electronic devices (Chua & Pumera, 2016).

Metabonomic Analysis of Hydrazine Toxicity

- Hydrazine's toxic effects on multiple organs, including the liver, kidney, and brain, have been studied using metabonomic analysis. This research is vital for understanding the biochemical impact of hydrazine exposure and developing safety guidelines and treatment strategies (Garrod et al., 2005).

Propriétés

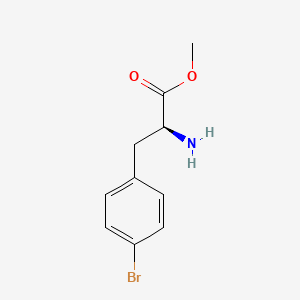

IUPAC Name |

thiophen-2-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWCEPFCGHPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Thienylmethyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3176404.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)